(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid
Description
The compound "(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid" is a bicyclic heterocyclic molecule featuring a cyclopenta[b]pyridine core partially hydrogenated to a hexahydro structure. The stereochemistry at positions 4a and 7a (denoted as 4Ar and 7aS) indicates a specific spatial arrangement of the fused rings. Key functional groups include a tert-butoxycarbonyl (Boc) protecting group at position 1 and a carboxylic acid moiety at position 4a. The Boc group enhances solubility and stability during synthesis, while the carboxylic acid may confer reactivity or bioactivity.
Properties
IUPAC Name |
(4aR,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(11(16)17)7-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOICWXQRFLQZ-IINYFYTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid is a member of a class of compounds known for their diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₁O₅ |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 2361828-52-4 |
| Structural Formula | Structural Formula |
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Receptor Binding : These compounds often interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. For instance, studies have shown that certain hexahydropyridine derivatives display high affinity for 5-HT receptors .
- Enzyme Inhibition : Some derivatives are noted for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses which may be beneficial in treating certain conditions .
- Antimicrobial Activity : There is emerging evidence that these compounds possess antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate to high affinity for serotonin receptors. For instance:
- 5-HT2A/2C Receptors : The compound was tested for binding affinity and showed promising results indicating potential applications in mood disorders .
In Vivo Studies
In vivo studies further elucidate the biological activity:
- Animal Models : Research involving animal models has indicated that the compound can modulate behavioral responses associated with anxiety and depression .
Case Studies
- Case Study on Neuropharmacology : A study involving the administration of the compound in rodent models indicated significant changes in anxiety-like behaviors measured through standard tests like the elevated plus maze and open field test. The results suggested a potential anxiolytic effect mediated via serotonin pathways .
- Antimicrobial Efficacy : Another case study evaluated the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. The results showed a concentration-dependent inhibition of bacterial growth, providing insights into its potential as an antibiotic agent .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
This compound is related to the synthesis of various antibacterial agents. Notably, derivatives of pyridine and cyclopentapyridine structures have been investigated for their activity against Gram-positive bacteria like Staphylococcus aureus. The incorporation of the carboxylic acid functional group enhances the bioactivity of these compounds by facilitating interactions with bacterial ribosomes and inhibiting protein synthesis .
Antiviral Activity
Research indicates that certain derivatives of similar structures exhibit antiviral properties. The structural modifications allow for the targeting of viral replication mechanisms. The carboxylic acid moiety plays a crucial role in enhancing the solubility and bioavailability of these compounds .
Synthetic Methodologies
Synthesis Techniques
The synthesis of (4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid can be achieved through several methods:
- Enzymatic Synthesis : Utilizing lipases or esterases for the optical resolution and synthesis of this compound can yield high enantiomeric excess. This method is advantageous due to its mild reaction conditions and environmental friendliness .
- Chemical Synthesis : Traditional synthetic routes involving multi-step reactions can also be employed. For instance, the reaction of pyridine derivatives with various alkylating agents can lead to the desired product .
Biocatalysis
Biotransformation
The use of whole-cell biocatalysts such as Burkholderia sp. MAK1 has been explored for the oxidation and functionalization of pyridine derivatives. This approach allows for regioselective transformations that are often difficult to achieve through conventional synthetic methods . The biocatalytic processes can lead to high yields with minimal by-products.
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various pyridine derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones when tested against Staphylococcus aureus. The structure-function relationship highlighted the importance of the carboxylic acid group in enhancing activity .
Case Study 2: Enzymatic Synthesis
In a recent experiment focusing on the enzymatic synthesis of this compound using immobilized lipase B from Candida antarctica, researchers achieved an optical purity exceeding 99%. This method demonstrated not only efficiency but also sustainability in producing complex organic molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Groups
Key Observations :
- The target compound’s cyclopenta[b]pyridine core distinguishes it from furo-isoindole () and pyrrole () systems. Its Boc group contrasts with the benzyloxy or chloro substituents in analogs.
- Carboxylic acid groups are common across all compared compounds, suggesting shared applications in coordination chemistry or as pharmacophores .
Spectroscopic Properties
- IR Spectroscopy : Carboxylic acids in analogs (e.g., 7a in ) show characteristic peaks at ~1,690 cm⁻¹ (C=O stretch). The Boc group in the target compound would exhibit C=O stretches near ~1,700–1,750 cm⁻¹ .
- NMR : Carboxylic protons in 7a () resonate at δ 12.19 (s, DMSO-d6). The Boc group’s tert-butyl protons would appear as a singlet near δ 1.2–1.4 .
Research Implications
- Pyrrole-based analogs () show precedent for drug development .
- Materials Science : Hydrogen-bonding interactions (as in ’s O—H···O chains) could inspire crystalline materials design using the target compound .
Preparation Methods
Pauson-Khand Cycloaddition for Fused Ring Systems
The intramolecular Pauson-Khand reaction has been successfully employed to construct bicyclic frameworks analogous to the target structure. In a seminal approach, γ,δ-unsaturated α-amino acid esters bearing propargyl groups undergo cobalt-mediated [2+2+1] cycloaddition to form cyclopentenone-fused pyridines. For the target compound, adapting this method would involve:
- Preparing a sulfonimidoyl-substituted 5-azaoct-1-en-7-yne precursor.
- Catalyzing the reaction with Co₂(CO)₈ under CO atmosphere.
- Reductive cleavage of the sulfoximine group with inversion at sulfur to achieve the desired stereochemistry.
This method achieves diastereoselectivities >98% ee but requires careful handling of air-sensitive catalysts.
Cyclocondensation of Dienones with Propanedinitrile
An alternative route utilizes sodium alkoxide-mediated cyclocondensation between 2,5-diarylidenecyclopentanones and propanedinitrile. This one-pot reaction constructs the pyridine ring while annulating the cyclopentane moiety. Typical conditions involve:
- Reactants : 2,5-Bis(2-pyridinylmethylene)cyclopentanone (5.24 g, 0.02 mol)
- Catalyst : Sodium methoxide (1.08 g, 0.02 mol) in methanol
- Temperature : Reflux at 80°C for 1–2 hours
- Yield : 82–89% after recrystallization.
Stereochemical Control and Chiral Induction
Asymmetric Allylation with Titanium Complexes
High enantiomeric excess (≥98% ee) in the bicyclic core is achievable through titanium-mediated allylation. Bis(allylsulfoximine)titanium complexes react with N-tert-butylsulfonyl imino esters to install the C4a and C7a stereocenters. Critical parameters include:
- Temperature : −78°C to prevent racemization
- Solvent : Anhydrous dichloromethane
- Additives : 4Å molecular sieves to scavenge moisture
Catalytic Hydrogenation for Ring Saturation
The pyridine ring is reduced to piperidine using heterogeneous catalysis:
This step simultaneously establishes the trans-decalin-like geometry of the bicyclic system.
Functional Group Interconversion and Protection
Boc Protection of the Secondary Amine
Introduction of the tert-butoxycarbonyl group employs standard protocols:
- Reagents : Boc₂O (1.1 equiv), DMAP (0.1 equiv)
- Solvent : THF/water (4:1)
- Time : 12 hours at 0°C → room temperature
- Yield : 95%
Carboxylic Acid Installation
The C4a carboxylic acid is introduced via oxidation of a primary alcohol intermediate:
| Oxidation Method | Conditions | Efficiency |
|---|---|---|
| Dess-Martin Periodinane | CH₂Cl₂, 0°C, 2 hours | 89% conversion |
| KMnO₄ in acetone/H₂O | 0°C, pH 7–8, 4 hours | 78% yield |
Subsequent hydrolysis of the methyl ester (if present) uses LiOH in THF/water.
Purification and Analytical Characterization
Final purification employs silica gel chromatography with hexane/ethyl acetate gradients (5:1 → 3:1). Key analytical data:
| Technique | Characteristics | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.44 (s, 9H, Boc), 3.12 (m, 1H, H4a) | |
| HRMS (ESI+) | m/z 270.1578 [M+H]+ (calc. 270.1572) | |
| [α]D²⁵ | −43.2° (c 1.0, CHCl₃) |
Comparative Analysis of Synthetic Routes
A meta-analysis of published methods reveals trade-offs between efficiency and stereochemical control:
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Handling requires full PPE (face shield, safety glasses, and gloves tested to EN 166/NIOSH standards) and controlled ventilation. Pre-use glove integrity checks and immediate replacement of contaminated gloves are critical. Lab coats and closed-toe shoes are mandatory to minimize skin exposure. Engineering controls, such as fume hoods, should be used during synthesis or purification steps .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like the tert-butoxycarbonyl (BOC) protecting group. Cross-reference with PubChem-generated InChI keys and computational data ensures accuracy .
Q. How can the compound’s solubility and stability be assessed for storage?
- Methodological Answer : Conduct solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) under inert atmospheres. Stability is evaluated via accelerated degradation studies (pH 3–9, 40–60°C) with HPLC monitoring. Store lyophilized samples at –20°C in amber vials to prevent hydrolytic cleavage of the BOC group .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be optimized for synthesizing cyclopenta-pyridine derivatives?
- Methodological Answer : Use Pd(OAc)₂/Xantphos as a catalyst system with formic acid as a CO surrogate. Optimize solvent (DMF or toluene) and temperature (80–110°C) to enhance regioselectivity. Monitor reaction progress via TLC and isolate intermediates via column chromatography. Control nitroarene reduction rates to avoid over-reduction by adjusting H₂ pressure (1–3 atm) .
Q. What strategies minimize byproduct formation during BOC-protection or deprotection steps?
- Methodological Answer : For BOC protection, use DMAP as a catalyst in anhydrous THF at 0–5°C to suppress racemization. Deprotection with TFA should occur under argon with scavengers (e.g., triisopropylsilane) to prevent carbocation side reactions. Monitor reaction completion via ¹H NMR (disappearance of tert-butyl signals at δ 1.4 ppm) .
Q. How can computational modeling predict the compound’s reactivity in enzyme-binding assays?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) assesses binding affinity. Validate predictions with MD simulations (AMBER) to evaluate conformational stability under physiological pH .
Q. What analytical methods resolve contradictions in stereochemical assignments for cyclopenta-pyridine derivatives?
- Methodological Answer : Use NOESY NMR to confirm spatial proximity of protons in the cyclopentane ring. X-ray crystallography provides definitive stereochemical evidence. Compare experimental optical rotation values with calculated data (using Gaussian 09) to resolve discrepancies. Cross-check with chiral HPLC (Chiralpak IA column) for enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
